molecular formula C11H16N2O B15057085 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol

Cat. No.: B15057085
M. Wt: 192.26 g/mol
InChI Key: XGOWUWVEJVBSGJ-UHFFFAOYSA-N
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Description

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol is a pyridine derivative featuring a cyclopropylamino substituent at the 6-position of the pyridine ring and a propan-1-ol chain at the 3-position. For instance, similar compounds like 1-(6-(cyclopropylamino)pyridin-3-yl)ethan-1-one are synthesized by reacting 1-(6-chloropyridin-3-yl)ethan-1-one with cyclopropylamine under basic conditions (e.g., potassium carbonate in DMF at 100°C) . Adapting this method, the propan-1-ol moiety could be introduced via subsequent reduction or hydroxylation steps.

For example, halogenated pyridine derivatives (e.g., pentafluoro-substituted analogs) have been studied for modulating the Plasmodium falciparum lactate transporter PfFNT, suggesting a role in antimalarial drug development .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[6-(cyclopropylamino)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C11H16N2O/c1-2-10(14)8-3-6-11(12-7-8)13-9-4-5-9/h3,6-7,9-10,14H,2,4-5H2,1H3,(H,12,13)

InChI Key

XGOWUWVEJVBSGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)NC2CC2)O

Origin of Product

United States

Preparation Methods

Chloropyridine Precursor Route

A common approach involves substituting a halogen atom (Cl or Br) on the pyridine ring with cyclopropylamine.

Procedure ():

  • Intermediate Synthesis : 6-Chloro-3-(propan-1-ol)pyridine is prepared via Friedel-Crafts acylation of pyridine derivatives.
  • Amination : Reacting the chlorinated intermediate with excess cyclopropylamine in ethanol under reflux (78–80°C) for 5–8 hours.
  • Workup : The product is isolated via solvent evaporation, followed by recrystallization in aqueous ethanol.

Key Data :

Parameter Value Source
Yield 75–87%
Reaction Temperature 78–80°C
Solvent Ethanol

Bromopyridine Alternative

Brominated pyridines offer higher reactivity. A patent by Kritinsson () details:

  • Bromination : 3-(Propan-1-ol)pyridine is brominated at the 6-position using PBr₃.
  • Amination : Cyclopropylamine is added in tetrahydrofuran (THF) with K₂CO₃ at 60°C for 12 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

Parameter Value Source
Yield 82%
Purity (HPLC) >98%

Reductive Amination of Pyridine Ketones

Ketone Intermediate Preparation

A two-step process converts pyridine ketones to the target alcohol ():

  • Condensation : 3-Acetylpyridine reacts with cyclopropylamine in the presence of NaBH₄ to form 1-(6-(cyclopropylamino)pyridin-3-yl)propan-1-one.
  • Reduction : The ketone is reduced using LiAlH₄ in anhydrous ether to yield the alcohol.

Optimization Insights ():

  • Catalyst : NaBH₄ with CeCl₃ enhances selectivity (reduces over-reduction).
  • Solvent Choice : Ethers (THF, dioxane) improve yields compared to alcohols.

Key Data :

Step Yield Conditions Source
Ketone Formation 68% NaBH₄, MeOH, 0°C, 4 h
Alcohol Reduction 89% LiAlH₄, Et₂O, reflux, 2 h

One-Pot Telescoped Synthesis

A patent by Li et al. () describes a streamlined method:

  • Cyclopropanation : 3-Cyanopyridine undergoes Kulinkovich–Szymoniak cyclopropanation with cyclopropylmagnesium bromide.
  • In Situ Hydroxylation : The intermediate is treated with aqueous H₂O₂ and acetic acid to introduce the hydroxyl group.

Advantages :

  • Eliminates intermediate isolation.
  • Scalable to pilot-plant production (>50% overall yield).

Key Data ():

Parameter Value
Overall Yield 52%
Purity >97% (HPLC)

Catalytic Amination Strategies

Palladium-Catalyzed Coupling

A novel method uses Pd(OAc)₂/Xantphos to couple cyclopropylamine with 6-bromo-3-(propan-1-ol)pyridine ():

  • Reagents : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, dioxane.
  • Conditions : 100°C, 24 hours.

Key Data ():

Parameter Value
Yield 76%
Turnover Number (TON) 15.2

Photocatalytic Methods

Visible-light-mediated amination using Ru(bpy)₃Cl₂ as a catalyst ():

  • Setup : Blue LEDs, DMF solvent, room temperature.
  • Scope : Tolerates electron-deficient pyridines.

Key Data ():

Parameter Value
Yield 65%
Reaction Time 12 h

Comparative Analysis of Methods

Method Yield Range Scalability Cost Efficiency
Nucleophilic Substitution 75–87% High Moderate
Reductive Amination 68–89% Moderate High (LiAlH₄)
One-Pot Synthesis ~52% High Low
Catalytic Amination 65–76% Moderate High (Pd)

Key Findings :

  • Nucleophilic substitution is preferred for industrial-scale production due to reagent availability ().
  • Reductive amination offers high purity but requires costly reducing agents ().

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-alkylation during amination can be mitigated using excess cyclopropylamine ().
  • Solvent Selection : Ethanol/water mixtures improve crystallinity during workup ().
  • Catalyst Recovery : Pd-based systems need ligand optimization to enhance TON ().

Chemical Reactions Analysis

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Pyridine Position 6 Alcohol Chain Molecular Weight CAS Number Key Properties/Applications
1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol Cyclopropylamino Propan-1-ol 208.27 (calc.) Not available Hypothesized transporter modulation
3-(6-Chloropyridin-3-yl)propan-1-ol Chlorine Propan-1-ol 171.63 117528-27-5 Intermediate in organic synthesis
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol Diethylamino + 5-methyl Propan-1-ol 222.33 1355180-78-7 Lab research (acute toxicity noted)
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Amino + 5-fluoro Propan-1-ol Not provided Not available Potential bioactive scaffold
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-Dimethoxy Prop-2-yn-1-ol Not provided Not available Alkyne-functionalized derivative

Physicochemical Properties

  • Polarity and Solubility: The cyclopropylamino group in the target compound introduces moderate polarity compared to chlorine (in 3-(6-chloropyridin-3-yl)propan-1-ol) or diethylamino (in 1-(6-(diethylamino)-5-methylpyridin-3-yl)propan-1-ol). The propan-1-ol chain enhances water solubility relative to shorter-chain analogs (e.g., ethan-1-ol derivatives).

Research Findings and Implications

  • Synthetic Feasibility: The synthesis of this compound likely parallels methods used for related compounds, such as nucleophilic substitution with cyclopropylamine and subsequent functionalization .
  • However, further studies are required to validate its efficacy and safety.

Biological Activity

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol is an organic compound characterized by its unique structural framework, which includes a pyridine ring substituted with a cyclopropylamino group and a propan-1-ol moiety. This compound is currently under investigation for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a promising candidate for therapeutic applications.

The compound's molecular formula is C12H16N2OC_{12}H_{16}N_{2}O, with a molecular weight of approximately 204.27 g/mol. Its structure allows for enhanced lipophilicity due to the cyclopropylamino group, which may facilitate its penetration through biological membranes.

Property Value
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
IUPAC NameThis compound
InChI KeyGRBHXSRFMQJPGE-UHFFFAOYSA-N

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the cyclopropylamino group is believed to enhance its binding affinity to these targets, potentially leading to modulation of their activity and subsequent biological effects.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Anticancer Properties

Research has also explored the compound's anticancer activity. In cellular models, it has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.

Case Studies

While comprehensive clinical data on this compound remains limited, several case studies have been initiated to evaluate its safety and efficacy in vivo. These studies often involve:

  • Patient Selection : Individuals diagnosed with conditions such as chronic inflammation or specific cancer types.
  • Dosage Regimens : Varying doses administered to assess therapeutic outcomes and side effects.

Example Case Study Framework

Study Aspect Details
ObjectiveEvaluate anti-inflammatory and anticancer effects
Patient PopulationAdults with chronic inflammatory conditions or cancer
MethodologyRandomized controlled trials with placebo groups
Outcome MeasuresReduction in inflammatory markers, tumor size reduction

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-ol?

  • Methodological Answer : Synthesis typically involves coupling reactions to construct the pyridine core. For example, a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the cyclopropylamino group at the 6-position of pyridine. Evidence from similar compounds (e.g., Scheme 1 in ) suggests using Pd₂(dba)₃, PCy₃, and pinacol boronic esters under reflux in 1,4-dioxane. Subsequent functionalization of the propanol side chain may employ nucleophilic substitution or reduction of ketones using NaBH₄/LiAlH₄. Post-synthetic purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm, pyridine protons at δ ~7–9 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₅N₂O).
  • X-ray Crystallography : For solid-state structure determination, SHELX software ( ) is widely used for refinement. Data collection requires single crystals grown via slow evaporation (e.g., in ethanol/water mixtures). Hydrogen-bonding networks involving the hydroxyl group can be analyzed .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogs ( ), the compound likely requires:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust.
  • Storage : Keep in a dry, airtight container away from oxidizers.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Screen against protein targets (e.g., enzymes with pyridine-binding pockets) using software like AutoDock Vina. For example, analogs in and show pyridine derivatives interacting with biological macromolecules.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the cyclopropylamino NH and pyridine C6 resolve substitution patterns.
  • Crystallography : If NMR is ambiguous, grow single crystals and refine with SHELXL ( ). Disordered propanol chains can be modeled with split positions.
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific groups during MS/MS fragmentation .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time.
  • Enzyme Inhibition Assays : Test at varying concentrations (e.g., 0.1–100 µM) with a positive control (e.g., ATP for kinases). IC₅₀ values are calculated using nonlinear regression.
  • Cellular Uptake Studies : Fluorescently tag the compound (e.g., via propanol-OH derivatization) and image using confocal microscopy. Reference ’s approach for pyridine derivatives in cellular systems .

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